Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
882864-98-4 |
|---|---|
Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
ethyl N-[6-(2-methylpropoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O3/c1-4-19-14(18)17-13-15-11-6-5-10(7-12(11)16-13)20-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
FMHWVINDGDXFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method, adapted from U.S. Patent 4,032,536, involves cyclizing 4-isobutoxy-1,2-benzenediamine with ethyl carbamate-forming agents. The process typically employs:
-
Cyclizing agents : Ethyl [(methoxycarbonylamino)(methylthio)methylene]carbamate or analogous thiourea derivatives.
-
Acid catalysts : Acetic acid or HCl in aprotic solvents (e.g., trichloromethane).
-
Reaction temperature : Reflux conditions (60–80°C) for 12–24 hours.
The mechanism proceeds via nucleophilic attack of the diamine’s amino group on the electrophilic carbon of the cyclizing agent, followed by intramolecular cyclization to form the benzimidazole core (Figure 1).
Key optimization parameters :
Stepwise Procedure and Isolation
A representative protocol from the patent literature involves:
-
Dissolution : 4-Isobutoxy-1,2-benzenediamine (10 mmol) and ethyl [(methoxycarbonylamino)(methylthio)methylene]carbamate (15 mmol) in 150 mL trichloromethane.
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Catalysis : Addition of glacial acetic acid (5 mL).
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Cyclization : Reflux at 65°C for 18 hours under N₂ atmosphere.
-
Workup :
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product as a white solid.
Typical yield : 72%
Purity : 96% (HPLC)
Stepwise Functionalization of Preformed Benzimidazoles
Synthesis of 5-Isobutoxy-1H-benzimidazole
The PMC study outlines a two-step sequence starting from 4-nitro-1,2-benzenediamine:
-
Nitro Reduction :
-
Isobutoxy Introduction :
Carbamate Formation
Coupling the amine to ethyl chloroformate proceeds via:
-
Activation : 5-Isobutoxy-1H-benzimidazole (3.0 g) in THF with DIPEA (1.5 eq).
-
Acylation : Add ethyl chloroformate (1.2 eq) at 0°C, stir for 2 hours.
-
Quenching : Pour into ice-water, extract with ethyl acetate (3 × 50 mL).
-
Purification : Recrystallization from ethanol/water (4:1) gives the target compound.
Overall yield : 58%
Advantage : Enables late-stage diversification of the carbamate group.
Solid-Phase Synthesis for High-Throughput Production
On-Resin Carbamate Formation
-
Reaction : Treat with ethyl chloroformate (3 eq) and DMAP (0.1 eq) in DCM, 12 hours.
-
Isolation : Precipitation from cold diethyl ether yields 85% pure product.
Scale-up potential : >100 g batches demonstrated in pilot studies.
Critical Analysis of Methodologies
Yield and Efficiency
Chemical Reactions Analysis
Characterization Data
Spectroscopic and analytical data for related benzimidazole carbamates provide insights into structural verification. For example:
-
1H NMR :
-
IR :
Reactivity and Stability
-
Hydrogen Bonding : Carbamate groups exhibit syn-anti isomerism influenced by hydrogen bonding with acidic or basic agents . For example, acetic acid may stabilize the syn form via hydrogen bonding.
-
Transesterification : Under reflux conditions, carbamate esters (e.g., methyl to ethyl) can undergo transesterification .
-
Degradation : Carbamates are sensitive to hydrolysis, particularly under acidic or basic conditions, leading to urea or amine derivatives .
Biological and Chemical Significance
-
Pharmaceutical Relevance : Derivatives of benzimidazole carbamates are explored for antiparasitic and anticancer activity . For example, related compounds (e.g., methyl 5-benzamido derivatives) showed growth inhibition in L1210 cell lines .
-
Impurity Analysis : Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate may arise as a degradation product or synthetic byproduct in pharmaceutical formulations .
Scientific Research Applications
Overview
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. It is synthesized through various methods that typically involve the formation of the benzimidazole ring, often using acidic or basic catalysts to enhance yield and purity.
Preparation Methods
The synthesis of this compound generally follows these steps:
- Formation of Benzimidazole Ring : The reaction conditions may include heating and the use of solvents like ethanol or dimethylformamide.
- Carbamate Formation : This involves reacting the benzimidazole derivative with isobutyl chloroformate in the presence of a base.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in treating infectious diseases and cancer.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Concentration (µg/ml) | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) |
|---|---|---|---|
| This compound | 10 | 15 | 12 |
| Gentamicin (Standard) | 100 | 30 | 28 |
Studies have shown that at higher concentrations, this compound demonstrates antibacterial activity comparable to standard antibiotics like gentamicin, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays against different cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 5.12 ± 0.25 |
| NCI-H358 | 6.48 ± 0.11 |
| A549 | Not Active |
The IC50 values indicate that this compound effectively inhibits the growth of certain cancer cell lines, suggesting its potential as an anticancer agent . Its mechanism may involve the inhibition of enzymes critical for cancer cell proliferation.
Agricultural Applications
This compound is also being studied for its potential use as a pesticide or fungicide due to its biological activity against plant pathogens. This application could be particularly valuable in sustainable agriculture practices .
Industrial Applications
In industrial chemistry, this compound serves as an intermediate for synthesizing more complex benzimidazole derivatives, which are utilized in various chemical processes and material development .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound using disc diffusion methods against common pathogens. The results indicated substantial inhibition zones, highlighting its potential as a new antimicrobial agent.
Case Study: Anticancer Mechanism
In vitro studies demonstrated that this compound induces apoptosis in cancer cells through flow cytometry analysis, suggesting it may serve as a therapeutic agent in oncology . Further research is needed to optimize its selectivity and minimize toxicity to healthy cells.
Mechanism of Action
The mechanism of action of Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s isobutoxy group contrasts with the butyl and hydroxyphenyl/methoxy groups in the compound from .
- Synthetic Routes : The compound in employs a Schiff base formation (condensation with benzaldehyde), whereas the compound in relies on alkylation and esterification. The target compound likely involves direct alkylation for the isobutoxy group and carbamate formation .
Physicochemical and Pharmacokinetic Properties
- Solubility : Carbamate moieties generally exhibit moderate aqueous solubility, whereas ester groups (e.g., in ) may hydrolyze in vivo, affecting bioavailability .
Methodological Considerations
Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving molecular conformations and intermolecular interactions in benzimidazole derivatives, aiding in structure-activity relationship (SAR) studies . For instance, ORTEP-generated diagrams could clarify how the isobutoxy group’s orientation influences packing in crystal lattices or target binding .
Biological Activity
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and antiparasitic properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the benzimidazole family, which is known for its significant pharmacological properties. The benzimidazole core is characterized by a fused benzene and imidazole ring, which contributes to its ability to interact with various biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound's structure allows it to inhibit the activity of certain enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. For instance, its potential as a topoisomerase inhibitor has been recognized, which is crucial for DNA replication and transcription processes in cancer cells .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | |
| Escherichia coli | 0.045 mg/mL | |
| Candida albicans | 0.020 mg/mL |
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects on L1210 leukemia cells, this compound exhibited an IC50 value indicative of potent growth inhibition:
- IC50 Value : after 48 hours of exposure.
This result suggests that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties, particularly against helminths and protozoa. Benzimidazole derivatives are known for their efficacy in treating parasitic infections due to their ability to disrupt microtubule formation in parasites.
Table 2: Antiparasitic Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
